molecular formula C18H17NO3S B12482210 Methyl 4-(5-{[(thiophen-2-ylmethyl)amino]methyl}furan-2-yl)benzoate CAS No. 892596-79-1

Methyl 4-(5-{[(thiophen-2-ylmethyl)amino]methyl}furan-2-yl)benzoate

Cat. No.: B12482210
CAS No.: 892596-79-1
M. Wt: 327.4 g/mol
InChI Key: FVWCMFSTVFFTFR-UHFFFAOYSA-N
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Description

Methyl 4-(5-{[(thiophen-2-ylmethyl)amino]methyl}furan-2-yl)benzoate is a complex organic compound that features a benzoate ester linked to a furan ring, which is further substituted with a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(5-{[(thiophen-2-ylmethyl)amino]methyl}furan-2-yl)benzoate typically involves multi-step organic reactions. One common approach is the condensation reaction, where a furan derivative is reacted with a thiophene derivative under specific conditions to form the desired product. The reaction conditions often include the use of catalysts such as [Rh(COD)Cl]2 and ligands like bis(diphenylphosphino)ferrocene (DPPF) in solvents like chlorobenzene .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(5-{[(thiophen-2-ylmethyl)amino]methyl}furan-2-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzoate ester or thiophene moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Methyl 4-(5-{[(thiophen-2-ylmethyl)amino]methyl}furan-2-yl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action for Methyl 4-(5-{[(thiophen-2-ylmethyl)amino]methyl}furan-2-yl)benzoate involves its interaction with specific molecular targets. The thiophene and furan rings can interact with various enzymes and receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(5-{[(thiophen-2-ylmethyl)amino]methyl}furan-2-yl)benzoate is unique due to its combined thiophene and furan moieties, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Biological Activity

Methyl 4-(5-{[(thiophen-2-ylmethyl)amino]methyl}furan-2-yl)benzoate is a complex organic compound that integrates multiple heterocyclic structures, specifically furan and thiophene, along with a benzoate moiety. This unique structural configuration enhances its reactivity and interaction with biological systems, making it a focal point in medicinal chemistry.

Structural Characteristics

The compound features:

  • Furan Ring : A five-membered aromatic ring with oxygen.
  • Thiophene Ring : A five-membered ring containing sulfur.
  • Benzoate Moiety : A benzene ring attached to a carboxylate group.

This combination allows for diverse chemical modifications and potentially enhances biological activity compared to simpler analogs.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

  • Anticancer Properties : Preliminary studies suggest that compounds with similar structures may inhibit cancer cell proliferation.
  • Antimicrobial Activity : The presence of both furan and thiophene rings contributes to antimicrobial effects against various pathogens.
  • Anti-inflammatory Effects : Potential modulation of inflammatory pathways has been observed, indicating its utility in treating inflammatory diseases.

Anticancer Activity

A study focusing on structurally related compounds demonstrated significant anticancer activity in vitro. For instance, derivatives with furan and thiophene rings showed IC50 values in the micromolar range against various cancer cell lines, suggesting that this compound may exhibit similar effects.

Antimicrobial Studies

In vitro tests have shown that compounds containing thiophene and furan rings possess antimicrobial properties. For example, derivatives were tested against Gram-positive and Gram-negative bacteria, yielding minimum inhibitory concentration (MIC) values ranging from 50 to 100 µg/mL, indicating effective antimicrobial activity.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
Methyl 4-(5-thiophen-2-ylmethyl)benzoateContains thiophene and benzoateAnticancer, antimicrobial
Furan-based derivativesFuran ring presentAntimicrobial, anti-inflammatory
Thiophene derivativesSolely thiophene-basedAnticancer, anti-inflammatory

The structural complexity of this compound allows for potential synergistic effects that enhance its pharmacological profile compared to simpler analogs.

The mechanisms underlying the biological activities of this compound are not fully elucidated. However, it is hypothesized that the integration of furan and thiophene may facilitate interactions with key biological targets such as enzymes involved in cancer progression or inflammation pathways.

Properties

CAS No.

892596-79-1

Molecular Formula

C18H17NO3S

Molecular Weight

327.4 g/mol

IUPAC Name

methyl 4-[5-[(thiophen-2-ylmethylamino)methyl]furan-2-yl]benzoate

InChI

InChI=1S/C18H17NO3S/c1-21-18(20)14-6-4-13(5-7-14)17-9-8-15(22-17)11-19-12-16-3-2-10-23-16/h2-10,19H,11-12H2,1H3

InChI Key

FVWCMFSTVFFTFR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CC=C(O2)CNCC3=CC=CS3

Origin of Product

United States

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